

Application Notes and Protocols for Heliotron Plasma Physics Simulation Codes

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Heliotron*

Cat. No.: *B12084254*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for several key simulation codes used in the modeling of **heliotron** plasma physics. The information is intended to guide researchers in selecting the appropriate code for their specific research questions and to provide a starting point for setting up and executing simulations.

Overview of Simulation Codes

Heliotron devices, a type of stellarator, possess complex three-dimensional magnetic field geometries that necessitate the use of sophisticated numerical simulation codes to understand and predict plasma behavior. These codes model a wide range of physical phenomena, from magnetohydrodynamic (MHD) equilibrium and stability to kinetic effects governing turbulence and transport. The following sections detail the capabilities and typical applications of several prominent codes.

A variety of computational tools are available to model the complex physics of **heliotron** plasmas. These codes can be broadly categorized by the physical models they employ:

- **MHD Equilibrium Codes:** These codes, such as VMEC and HINT, are fundamental for defining the magnetic geometry of the plasma in a state of force balance. They provide the foundational equilibrium upon which stability and transport analyses are built.

- MHD Stability Codes: Codes like NIMROD and FAR3d investigate the stability of the plasma against large-scale MHD instabilities, which can limit the operational performance of a **heliotron**.
- Gyrokinetic Codes: To study micro-instabilities and the resultant turbulent transport, which is a key driver of energy and particle loss, gyrokinetic codes like GKV are employed. These codes solve the gyro-averaged Vlasov-Maxwell equations, capturing the kinetic effects of particle motion.
- Radiation Hydrodynamics Codes: Codes such as HELIOS are used to model the interaction of radiation with the plasma and surrounding materials, which is crucial for understanding plasma-facing components and divertor physics.
- Continuum and Eigenmode Solvers: Codes like STELLGAP are used to calculate the shear Alfvén continua, which is important for understanding Alfvén eigenmodes that can be driven unstable by energetic particles.

The interplay between these different codes is often crucial for a comprehensive understanding of **heliotron** plasma behavior, with the output of one code frequently serving as the input for another.

Data Presentation: Comparative Overview of Simulation Codes

The following table summarizes the key features of the simulation codes discussed in these application notes. This allows for a quick comparison to aid in the selection of the most appropriate tool for a given research objective.

Code	Primary Physics Model	Applications in Heliotron Physics	Key Strengths	Limitations
GKV	Gyrokinetic Vlasov	<p>Analysis of micro-instabilities (e.g., ITG, TEM), turbulent transport, and zonal flow dynamics in devices like the Large Helical Device (LHD).[1]</p>	<p>Captures kinetic effects, crucial for understanding anomalous transport.</p>	<p>Computationally intensive, often limited to local flux-tube simulations.</p>
VMEC	3D Ideal MHD Equilibrium	<p>Calculation of 3D magnetic equilibrium, providing the basis for stability and transport studies in devices like Heliotron J and LHD.[2][3]</p>	<p>Computationally efficient for finding equilibria with nested flux surfaces.</p>	<p>Assumes the existence of nested flux surfaces, which may not hold in all plasma regions.[4]</p>
HINT	3D MHD Equilibrium	<p>Investigation of MHD equilibria in configurations where magnetic islands and stochastic regions may be present, such as in Heliotron J.[2][4][5]</p>	<p>Does not assume nested flux surfaces, allowing for the study of more complex magnetic topologies.[4]</p>	<p>Computationally more demanding than codes assuming nested surfaces.</p>

FAR3d	Reduced MHD with Gyro-fluid Energetic Particles	Analysis of Alfvén eigenmodes (AE) and energetic particle modes (EPM) driven by fast ions from heating systems in devices like LHD and Heliotron J. [6][7] [8][9]	Computationally efficient for studying the interaction of energetic particles with MHD modes. [6]	Reduced MHD model has limitations in capturing all kinetic effects.
	Extended MHD	Simulation of a wide range of MHD instabilities, including both ideal and resistive modes, in various magnetic confinement geometries, including stellarators.	Flexible and comprehensive MHD model, including two-fluid and finite Larmor radius effects.	Can be computationally expensive for long-time, nonlinear simulations.
STELLGAP	Alfvén Continuum Solver	Calculation of the shear Alfvén wave continuum structure in 3D configurations like the LHD, which is essential for analyzing Alfvén eigenmodes. [10]	Provides crucial information for understanding the stability of Alfvénic modes.	Focuses on a specific aspect of MHD and is not a general-purpose plasma simulation code.

HELIOS	1D Radiation-Hydrodynamics	Modeling the hydrodynamic evolution of radiating plasmas, particularly relevant for studies of plasma-facing components and divertor heat loads. [11] [12] [13]	User-friendly interface and focus on radiation transport and hydrodynamics.	1D geometry is a simplification for inherently 3D heliotron plasmas.

Experimental Protocols

The following sections provide detailed, step-by-step protocols for performing simulations with some of the key codes. These protocols are intended as a starting point and may need to be adapted based on the specific research problem and available computational resources.

Protocol for MHD Equilibrium Calculation with VMEC

This protocol outlines the steps for calculating a three-dimensional MHD equilibrium for a **heliotron** configuration using the Variational Moments Equilibrium Code (VMEC).

Objective: To compute the 3D magnetic equilibrium of a **heliotron** plasma, providing the magnetic geometry, rotational transform, and other equilibrium quantities necessary for subsequent stability and transport analysis.

Materials:

- VMEC source code or executable.
- A Fortran compiler (if compiling from source).
- A text editor for creating the input file.
- Post-processing and visualization software (e.g., Python with relevant libraries, IDL).

Procedure:

- Prepare the Input File (input.):
 - Create a text file named input. (e.g., input.**heliotron**). This file contains the FORTRAN namelist INDATA which controls the VMEC run.
 - Define the Plasma Boundary: Specify the Fourier harmonics of the last closed flux surface (LCFS) in cylindrical coordinates (R, Z). This is done using the RBC and ZBS arrays for the cosine and sine components, respectively.
 - Define the Pressure Profile: Specify the pressure as a function of the normalized toroidal flux, s. This is typically done by providing the coefficients of a polynomial or power series expansion in the AM array.
 - Define the Rotational Transform or Toroidal Current Profile: Choose to specify either the rotational transform profile (NCURR = 0) or the toroidal current profile (NCURR = 1).
 - For the rotational transform, provide the polynomial coefficients in the AI array.
 - For the toroidal current, provide the coefficients in the AC array.
- Set the Grid and Iteration Parameters:
 - NS_ARRAY: An array specifying the number of radial grid points for each stage of the calculation.
 - NITER_ARRAY: The number of iterations for each radial grid.
 - FTOL_ARRAY: The convergence tolerance for the force balance equations at each grid resolution.
- Specify other key parameters:
 - NFP: Number of field periods.
 - LASYM: Set to .TRUE. for non-stellarator symmetric configurations.

- PHIEDGE: The total toroidal magnetic flux at the plasma edge.
- Execute the VMEC Code:
 - Run the VMEC executable from the command line, providing the extension of your input file as an argument (e.g., xvmec **heliotronj**).
- Analyze the Output:
 - VMEC generates several output files. The most important is the NetCDF file `wout_.nc`.
 - This file contains the computed equilibrium quantities, including:
 - Fourier harmonics of the magnetic field and geometry.
 - Radial profiles of pressure, rotational transform, magnetic well, etc.
 - Magnetic field strength on different flux surfaces.
 - Use post-processing tools to visualize the flux surfaces, Poincaré plots, and radial profiles to verify the quality of the equilibrium.

Protocol for Gyrokinetic Simulation of ITG Turbulence with GKV

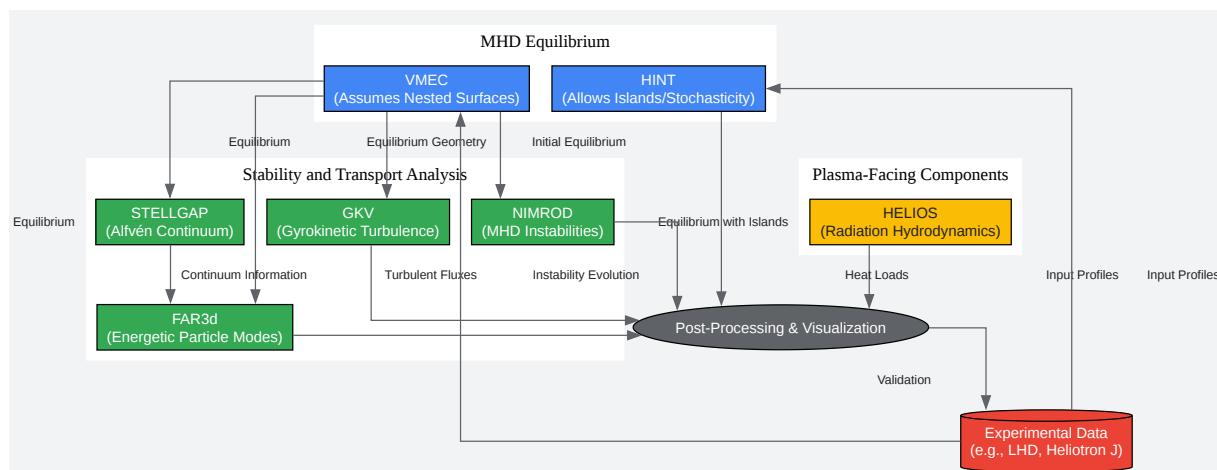
This protocol describes the general steps for performing a local gyrokinetic simulation of Ion Temperature Gradient (ITG) driven turbulence in a **heliotron** plasma using the Gyrokinetic Vlasov (GKV) code.

Objective: To calculate the linear growth rate and frequency of ITG modes and the resulting turbulent ion heat transport in a local flux-tube of a **heliotron** plasma.

Materials:

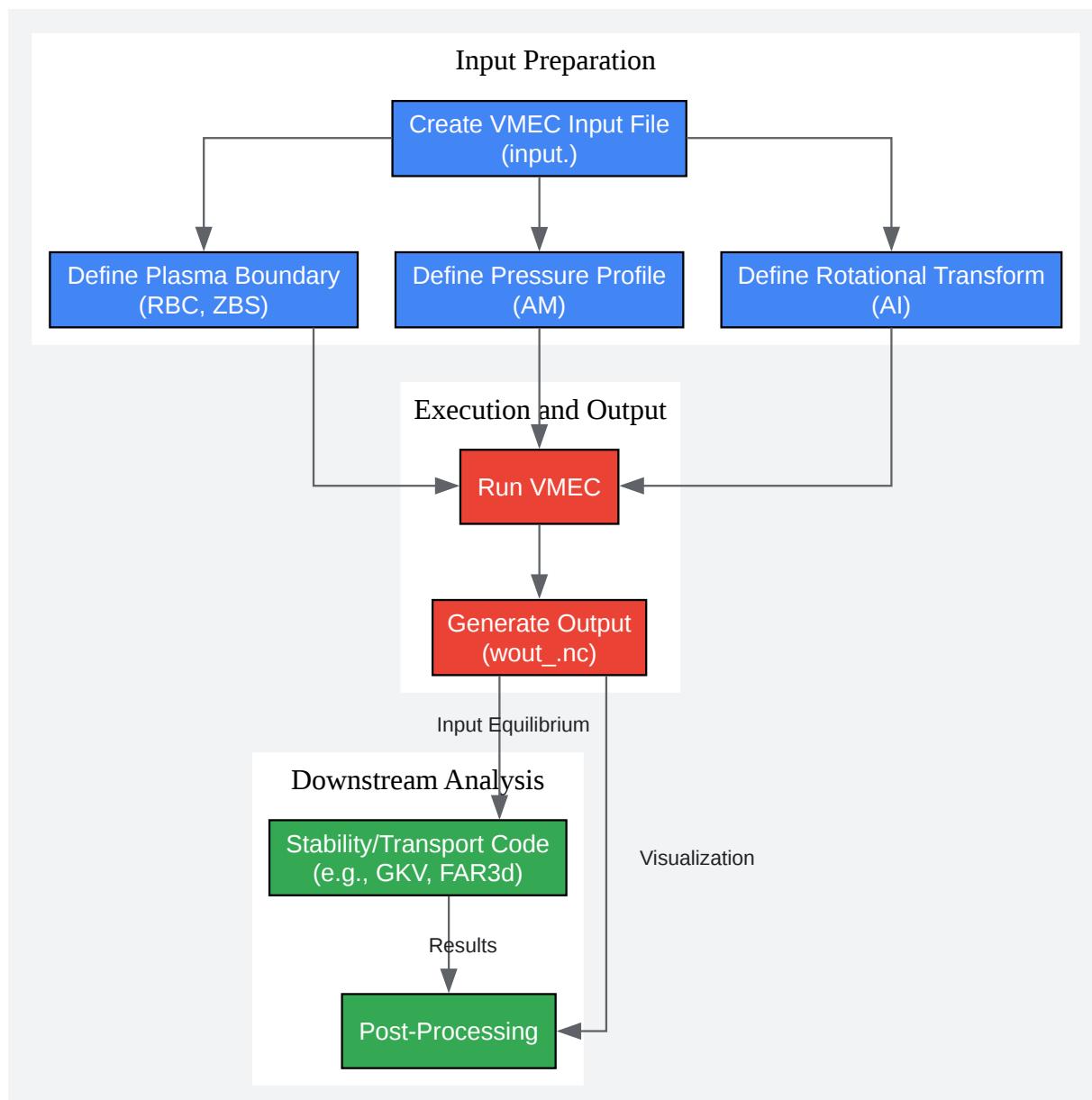
- GKV source code or executable.
- A Fortran compiler.

- Input files for the specific **heliotron** equilibrium (e.g., from VMEC).
- A text editor.
- Data analysis and visualization software.


Procedure:

- Prepare the Equilibrium Data:
 - The GKV code requires information about the magnetic field geometry in a specific flux tube. This data is typically generated from a 3D MHD equilibrium code like VMEC.
 - The VMEC output needs to be processed to provide the necessary geometric quantities in Boozer coordinates for the chosen flux surface.
- Create the GKV Input File:
 - The main input file for GKV specifies the physical and numerical parameters of the simulation.
 - Physical Parameters:
 - Plasma species parameters (mass, charge, temperature, density).
 - Normalized temperature and density gradients (the driving forces for the instability).
 - Plasma beta.
 - Numerical Parameters:
 - Resolution in velocity space (energy and pitch angle).
 - Resolution in real space (along the field line and in the perpendicular plane).
 - Time step and total simulation time.
 - Parameters for the collision operator (if included).

- Perform a Linear Simulation:
 - First, run GKV in linear mode to determine the most unstable mode.
 - This involves solving the linearized gyrokinetic equations as an initial value problem.
 - Analyze the time evolution of the electrostatic potential to find the growth rate and real frequency of the dominant instability as a function of the perpendicular wavenumber.
- Perform a Nonlinear Simulation:
 - Using the information from the linear simulations, set up a nonlinear simulation to study the turbulent state.
 - The nonlinear simulation includes the interaction between different modes, leading to saturation of the instability.
 - The simulation domain in the perpendicular plane is typically a rectangular box.
 - Run the simulation until a quasi-steady state is reached, where the turbulent fluxes are statistically constant.
- Analyze the Nonlinear Results:
 - Calculate the time-averaged turbulent ion heat flux from the simulation data.
 - Analyze the spectral properties of the turbulence.
 - Investigate the role of zonal flows in regulating the turbulence.
 - Compare the simulated transport levels with experimental data or theoretical predictions.


Visualization of Workflows and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the typical workflows and logical relationships involved in using these simulation codes for **heliotron** plasma physics research.

Caption: General workflow for **heliotron** plasma simulation.

The above diagram illustrates a common workflow where experimental data from devices like the Large Helical Device (LHD) or **Heliotron J** is used to constrain the input profiles for MHD equilibrium codes such as VMEC or HINT. The resulting equilibrium solution is then used as a basis for more detailed analysis of plasma stability and transport using codes like GKV, FAR3d, NIMROD, or STELLGAP. The simulation results are then post-processed, visualized, and compared with experimental data for validation.

[Click to download full resolution via product page](#)

Caption: Workflow for VMEC equilibrium and subsequent analysis.

This diagram details the workflow for using the VMEC code. It starts with the preparation of the input file, defining the plasma boundary, pressure, and rotational transform profiles. After running VMEC, the output `wout` file, which contains the 3D equilibrium information, is then used

as input for other codes that analyze plasma stability or transport, or for direct post-processing and visualization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. nifs-repository.repo.nii.ac.jp [nifs-repository.repo.nii.ac.jp]
- 2. jspf.or.jp [jspf.or.jp]
- 3. www-pub.iaea.org [www-pub.iaea.org]
- 4. nifs.ac.jp [nifs.ac.jp]
- 5. jspf.or.jp [jspf.or.jp]
- 6. Frontiers | Stability optimization of energetic particle driven modes in nuclear fusion devices: the FAR3d gyro-fluid code [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Stability optimization of energetic particle driven modes in nuclear fusion devices: the FAR3d gyro-fluid code (Journal Article) | OSTI.GOV [osti.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols for Heliotron Plasma Physics Simulation Codes]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b12084254#simulation-codes-for-modeling-heliotron-plasma-physics>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com